An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-3H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4] This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents visual workflows to aid in research and development efforts.
Core Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 5-Chloro-3H-imidazo[4,5-b]pyridine. It is important to note that while some experimental data is available, other values are based on computational predictions and should be confirmed through empirical testing.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[5] |
| Molecular Weight | 153.57 g/mol | PubChem[5] |
| Melting Point | 230-232 °C | Not explicitly cited |
| Boiling Point | 368.5±22.0 °C (Predicted) | Not explicitly cited |
| Density | 1.61±0.1 g/cm³ (Predicted) | Not explicitly cited |
| pKa | 7.53±0.40 (Predicted) | Not explicitly cited |
| logP (XLogP3) | 1.7 | PubChem[5] |
| Appearance | Light brown to khaki solid | Not explicitly cited |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for drug development. The following sections provide detailed methodologies for key experiments.
Melting Point Determination by Capillary Method
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique.
Methodology:
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Sample Preparation: A small amount of the finely powdered, dry sample of 5-Chloro-3H-imidazo[4,5-b]pyridine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
pKa Determination by UV-Visible Spectrophotometry
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like 5-Chloro-3H-imidazo[4,5-b]pyridine, the pKa influences its solubility, absorption, and distribution in biological systems. UV-visible spectrophotometry is a common method for pKa determination.
Methodology:
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Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of 5-Chloro-3H-imidazo[4,5-b]pyridine is prepared in a suitable solvent (e.g., methanol or DMSO) and then diluted to a constant concentration in each of the buffer solutions.
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UV-Vis Spectra Acquisition: The UV-visible absorption spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.
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Data Analysis: The absorbance at one or more wavelengths where the neutral and ionized forms of the molecule have different extinction coefficients is plotted against the pH.
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pKa Calculation: The pKa is determined from the resulting sigmoidal curve, typically as the pH at the inflection point, where the concentrations of the acidic and basic forms are equal. This can be done by fitting the data to the Henderson-Hasselbalch equation.
logP Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
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Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically pH 7.4, for logD determination) is prepared and mutually saturated by vigorous mixing followed by separation.
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Partitioning: A known amount of 5-Chloro-3H-imidazo[4,5-b]pyridine is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for equilibrium to be reached.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Solubility Determination
Solubility in both aqueous and organic solvents is a fundamental property that influences a compound's formulation and bioavailability.
Methodology:
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Sample Preparation: An excess amount of solid 5-Chloro-3H-imidazo[4,5-b]pyridine is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.
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Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
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Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Concentration Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis after solvent evaporation).
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Solubility Expression: The solubility is typically expressed in units of mg/mL or mol/L.
Biological Activity and Potential Mechanisms of Action
The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2][3][4][6] Derivatives of this core structure have demonstrated a broad spectrum of activities, including:
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Anticancer Activity: Several imidazo[4,5-b]pyridine derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][7][8][9][10][11] The proposed mechanisms of action for some of these derivatives include the inhibition of key cellular targets such as Cyclin-Dependent Kinase 9 (CDK9).[7][10]
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Anti-inflammatory Activity: Certain imidazo[4,5-b]pyridine derivatives have been investigated as anti-inflammatory agents, with some showing inhibitory activity against cyclooxygenase (COX) enzymes.[9][12][13][14]
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Antiviral and Antibacterial Activity: The imidazo[4,5-b]pyridine nucleus is also found in compounds with reported antiviral and antibacterial properties.[1][3]
While the specific biological targets and signaling pathways for 5-Chloro-3H-imidazo[4,5-b]pyridine have not been definitively elucidated in the reviewed literature, a general workflow for investigating its mechanism of action can be proposed. This workflow would typically involve a series of in vitro and in vivo studies to identify cellular targets and downstream signaling events.
This guide serves as a foundational resource for researchers working with 5-Chloro-3H-imidazo[4,5-b]pyridine. The provided data and protocols are intended to facilitate further investigation into the properties and potential therapeutic applications of this compound. It is recommended that predicted values be experimentally verified to ensure the accuracy of data used in subsequent research and development activities.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. 5-Chloro-3H-imidazo[4,5-b]pyridine | C6H4ClN3 | CID 5409027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
